

Cyclobutyl(piperazin-1-yl)methanone versus other piperazine amides in CNS assays

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Compound of Interest

Cyclobutyl(piperazin-1yl)methanone

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A Comparative Guide to Piperazine Amides in Central Nervous System Assays

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of centrally acting drugs. Its ability to confer favorable pharmacokinetic properties and interact with a diverse range of biological targets has made it a cornerstone in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a comparative overview of various piperazine amides and their performance in key central nervous system (CNS) assays, offering valuable insights for researchers engaged in drug discovery.

While this guide aims to be comprehensive, it is important to note that specific data for **Cyclobutyl(piperazin-1-yl)methanone** is not publicly available in the current scientific literature. Therefore, this document focuses on a comparative analysis of other well-characterized piperazine amides, highlighting the chemical space and target diversity within this important class of compounds.

Diverse CNS Targets of Piperazine Amides



Piperazine amides have demonstrated significant activity at a variety of CNS targets, underscoring their therapeutic potential. This guide will focus on four key areas where these compounds have shown promise:

- Voltage-Gated Sodium Channel (NaV1.7) Inhibition: As a critical player in pain signaling,
 NaV1.7 is a compelling target for the development of novel analgesics.
- GABA-A Receptor Modulation: The potentiation of GABAergic neurotransmission is a wellestablished mechanism for anxiolytic, sedative, and anticonvulsant drugs.
- Monoamine Oxidase A (MAO-A) Inhibition: The modulation of monoamine neurotransmitter levels through MAO-A inhibition is a key strategy in the treatment of depression and anxiety disorders.[1][2][3]
- Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), making it a target for therapies aimed at modulating the endocannabinoid system for pain and neuroinflammation.

Comparative Performance in CNS Assays

The following tables summarize the in vitro activity of representative piperazine amides against these CNS targets. The data is compiled from various scientific publications and presented to facilitate a clear comparison of their potency and selectivity.

Table 1: Piperazine Amides as NaV1.7 Inhibitors



Compound ID	Structure	NaV1.7 IC50 (μΜ)	Selectivity vs. NaV1.5	Reference
Compound 14	2-(4-(3,5- difluorobenzoyl)p iperazin-1-yl)-N- (p- tolyl)acetamide	0.023	>100-fold	4[5]
Compound 16	2-(4-(3,5- difluorobenzoyl)p iperazin-1-yl)-N- (3-fluoro-5- methylphenyl)ac etamide	0.018	>100-fold	4[5]
Compound 31	(4-(4-cyano-2- methylbenzoyl)pi perazin-1-yl) (cyclopropyl)met hanone	0.008	>200-fold	4[5]

Table 2: Piperazine Amides as GABA-A Receptor Modulators



Compound ID	Structure	GABA-A Receptor Affinity (IC50/Ki)	Assay Type	Reference
Piperine	(E,E)-1-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine	1.2 mM (IC50)	[3H]-Flumazenil Binding	Molecules 2009, 14, 3833-3843[6] [7][8][9][10]
4,5- Dihydropiperine	1-[5-(1,3- benzodioxol-5- yl)-1- oxopentyl]piperid ine	1.0 mM (IC50)	[3H]-Flumazenil Binding	Molecules 2009, 14, 3833-3843[6] [7][8][9][10]

Note: While piperine and its analogue are technically piperidines, they are included here as structurally related natural product amides that have been studied for their CNS activity at GABA-A receptors.

Table 3: Piperazine Amides as MAO-A Inhibitors



Compound ID	Structure	hMAO-A IC50 (μM)	Selectivity vs. hMAO-B	Reference
Clorgyline	N-methyl-N- propargyl-3-(2,4- dichlorophenoxy) propylamine	0.007	~1400-fold	Evotec[3]
Compound VSM	2-(4-(5-(4- chlorophenyl)-1,3 ,4-oxadiazol-2- yl)piperazin-1-yl)- N- phenylacetamide	High (Qualitative)	Not Reported	Cuestiones de Fisioterapia 2023, 52(3)[1]
Compound VSM 6	2-(4-(5-(4- nitrophenyl)-1,3, 4-oxadiazol-2- yl)piperazin-1-yl)- N- phenylacetamide	High (Qualitative)	Not Reported	Cuestiones de Fisioterapia 2023, 52(3)[1]

Note: Clorgyline is a well-known selective MAO-A inhibitor included for reference. The piperazine-oxadiazole derivatives (VSM 3 and VSM 6) showed strong binding affinities in docking studies and significant antidepressant-like effects in vivo, suggesting potent MAO-A inhibition.

Table 4: Piperazine Amides as MAGL Inhibitors

Compound ID	Structure	MAGL IC50 (nM)	Selectivity vs. FAAH	Reference
Compound 6g	(R)-1-(azetidin-1- yl)-3-(4-(4- cyanobenzoyl)pi perazin-1- yl)propan-1-one	1.6	>1000-fold	Bioorg. Med. Chem. Lett. 2020, 30, 127243



Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of compound activity. Below are methodologies for the key assays discussed in this guide.

NaV1.7 Inhibition Assay (Whole-Cell Patch Clamp)

This method provides a direct measure of the inhibitory effect of a compound on NaV1.7 channel currents.

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human NaV1.7 channels are cultured in appropriate media.
- Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
- Voltage Protocol: Cells are held at a holding potential of -120 mV. NaV1.7 currents are elicited by a 20 ms depolarizing pulse to 0 mV every 10 seconds.
- Compound Application: Test compounds are dissolved in DMSO and diluted in the extracellular solution to the desired final concentrations. The solution is perfused onto the cells.
- Data Analysis: The peak inward current amplitude is measured before and after compound application. The concentration-response curve is fitted to the Hill equation to determine the IC50 value.[11]

GABA-A Receptor Binding Assay ([3H]-Flumazenil)

This competitive binding assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

 Membrane Preparation: Rat whole brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times with buffer to remove endogenous GABA. The final pellet is resuspended in fresh buffer.



- Binding Reaction: The assay is performed in a 96-well plate. Each well contains the prepared brain membranes, [3H]-Flumazenil (a radioligand for the benzodiazepine site), and varying concentrations of the test compound.
- Incubation: The plate is incubated at 4°C for 60-90 minutes to reach equilibrium.
- Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
- Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting nonspecific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7][9]

MAO-A Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of human MAO-A.

- Reagents: The assay utilizes a luminogenic MAO substrate. The reaction is performed using recombinant human MAO-A.
- Assay Procedure: The test compound and MAO-A enzyme are pre-incubated in a buffer solution in a 96-well plate.
- Reaction Initiation: The luminogenic substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed at room temperature.
- Signal Detection: A luciferin detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of product formed. The luminescence is read using a plate-reading luminometer.



 Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[12]

MAGL Inhibition Assay (Fluorometric)

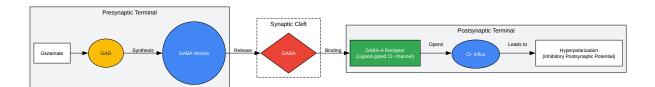
This assay quantifies the inhibitory effect of a compound on the activity of human MAGL.

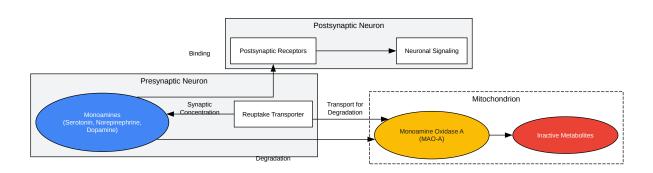
- Reagents: The assay uses a fluorogenic substrate for MAGL and recombinant human MAGL enzyme.
- Assay Procedure: The test compound and MAGL enzyme are pre-incubated in an assay buffer in a 96-well plate.
- Reaction Initiation: The fluorogenic substrate is added to start the reaction. The plate is incubated at 37°C.
- Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is measured over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).
- Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is obtained by plotting the percent inhibition against the logarithm of the compound concentration.[5]

Signaling Pathways and Experimental Workflows

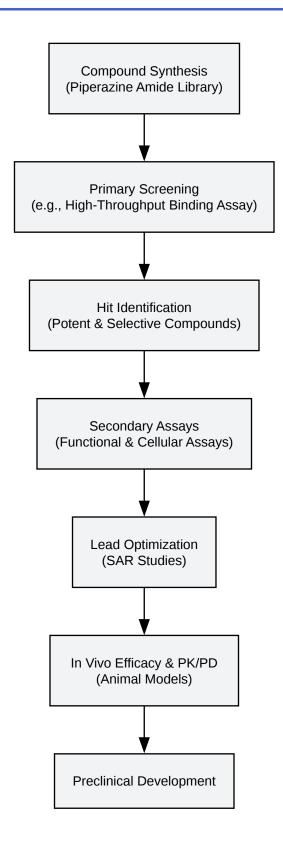
Visualizing the complex biological processes involved in drug action can provide a clearer understanding of the underlying mechanisms. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow in CNS drug discovery.











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